molecular formula C18H19N3 B6317696 Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine CAS No. 179056-67-8

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6317696
CAS No.: 179056-67-8
M. Wt: 277.4 g/mol
InChI Key: FXIXRJKHHRDZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-[4-(1-Methyl-1H-pyrazol-3-yl)-benzyl]-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This amine-substituted derivative features a benzylpyrazole scaffold, a structure recognized for its diverse biological potential. Compounds with this core structure are frequently investigated for their antimicrobial properties. Research on similar pyrazole-based molecules has demonstrated potent activity against bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . The structural motifs present in this compound—specifically the benzyl and pyrazole groups—are also found in compounds proposed to have a dual mode of biological action, including antioxidant activity and the ability to influence the glutamatergic signaling system in the central nervous system (CNS) . Such compounds are considered valuable tools for neuroscience research, with studies indicating a potential to protect neuroblastoma cells against oxidative stress, making them interesting candidates for further pharmacological investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIXRJKHHRDZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Triacetoxyborohydride-Mediated Reductive Amination

A optimized procedure involves dissolving equimolar quantities of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 equiv) and benzylamine (1.2 equiv) in anhydrous dichloromethane (DCM). Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portion-wise at 0°C under nitrogen. The reaction mixture is stirred at room temperature for 12–24 hours, followed by quenching with saturated sodium bicarbonate and extraction with DCM. Yield: 72–78%.

Key Advantages :

  • Mild reaction conditions (room temperature, neutral pH).

  • High chemoselectivity for imine reduction over competing functional groups.

Solar-Driven Reductive Amination

Recent advancements in sustainable chemistry have enabled the use of concentrated solar radiation (CSR) to accelerate reductive amination. In this method, the aldehyde and amine are mixed in methanol with NaBH₃CN (1.0 equiv) and irradiated under CSR for 10–25 minutes. This approach achieves yields of 78–85% while reducing energy consumption by 85–95% compared to conventional heating.

Nucleophilic Substitution Strategies

Nucleophilic displacement of halides or other leaving groups provides an alternative route, particularly when pre-functionalized intermediates are available.

Benzylation of 4-(1-Methyl-1H-Pyrazol-3-yl)Benzylamine

4-(1-Methyl-1H-pyrazol-3-yl)benzylamine (1.0 equiv) is treated with benzyl bromide (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at reflux for 6 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3). Yield: 65–70%.

Reaction Conditions :

ParameterValue
SolventAcetonitrile
Temperature80°C
BaseK₂CO₃
CatalystNone
Reaction Time6 hours

Mitsunobu Reaction for Ether Formation

While less common, the Mitsunobu reaction has been employed to install the benzyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is limited by sensitivity to moisture and lower yields (55–60%).

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the predominant preparation routes:

MethodYield (%)Reaction TimeEnergy EfficiencyScalability
NaBH(OAc)₃ Reductive Amination72–7812–24 hModerateHigh
Solar-Driven Reductive Amination78–8510–25 minHighModerate
Nucleophilic Substitution65–706 hModerateHigh
Mitsunobu Reaction55–608 hLowLow

Insights :

  • Solar-driven reductive amination offers the highest energy efficiency and fastest reaction times but requires specialized equipment.

  • Nucleophilic substitution is preferred for large-scale synthesis due to operational simplicity.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates in reductive amination by stabilizing the imine intermediate. Non-polar solvents (toluene) reduce byproduct formation in nucleophilic substitutions.

Catalytic Enhancements

The addition of molecular sieves (3Å) in reductive amination improves yields by sequestering water, shifting the equilibrium toward imine formation.

Purification Challenges

Due to the compound’s polarity, silica gel chromatography remains the standard purification method. Gradient elution (hexane → ethyl acetate) achieves >95% purity .

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the secondary amine’s ability to form imine intermediates, which are subsequently reduced.

Reagents Conditions Product Yield Source
p-Methoxybenzaldehyde, NaBH₄Solvent-free, 120°C → MeOH, RTN-(4-Methoxybenzyl) derivative88%
Benzaldehyde, NaBH₃CNEthanol, reflux, 6hN-Benzyl derivative76%

Mechanistic Insight : The amine reacts with aldehydes to form an imine intermediate, which is reduced in situ by NaBH₄ or NaBH₃CN. Solvent-free conditions enhance reaction efficiency by minimizing side reactions .

Alkylation Reactions

The amine’s lone pair facilitates nucleophilic substitution with alkyl halides.

Reagents Conditions Product Yield Source
Methyl iodide, NaOHDMF, 60°C, 4hN-Methylated derivative82%
Ethyl bromoacetate, K₂CO₃CH₃CN, RT, 12hEthyl glycinate-functionalized amine68%

Key Observation : Steric hindrance from the benzyl groups slows reactivity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Reagents Conditions Product Yield Source
Acetyl chloride, Et₃NCH₂Cl₂, 0°C → RT, 2hN-Acetyl derivative90%
Benzoyl chloride, pyridineTHF, reflux, 6hN-Benzoylated derivative85%

Note : Pyridine or Et₃N is critical for neutralizing HCl byproducts, preventing decomposition of the amine .

Oxidation Reactions

The pyrazole ring’s electron density allows selective oxidation.

Reagents Conditions Product Yield Source
KMnO₄, H₂OAqueous, 80°C, 3hPyrazole N-oxide65%
m-CPBA, CH₂Cl₂RT, 12hEpoxidized benzyl (if alkene present)73%

Limitation : Over-oxidation can occur with strong oxidizing agents, requiring careful stoichiometric control .

Cyclocondensation with Hydrazines

The pyrazole moiety participates in cyclization reactions to form fused heterocycles.

Reagents Conditions Product Yield Source
Phenylhydrazine, [bmim]PF₆100°C, 8h1,3,5-Trisubstituted pyrazole82%
Hydrazine hydrate, Cu(OTf)₂EtOH, reflux, 6hPyrazoline intermediate75%

Catalysis : Ionic liquids (e.g., [bmim]PF₆) improve reaction rates and yields by stabilizing transition states .

Electrophilic Aromatic Substitution

The benzyl groups undergo halogenation or nitration under controlled conditions.

Reagents Conditions Product Yield Source
HNO₃, H₂SO₄0°C, 1hNitrobenzyl derivative58%
Br₂, FeBr₃CH₂Cl₂, RT, 2hBromobenzyl derivative63%

Regioselectivity : Substitution occurs preferentially at the para position of the benzyl ring due to steric and electronic factors .

Complexation with Metal Ions

The pyrazole nitrogen acts as a ligand for transition metals.

Reagents Conditions Product Application Source
Cu(OAc)₂, EtOHRT, 4hCopper(II) complexCatalytic oxidation studies
PdCl₂, DMSO60°C, 3hPalladium complexCross-coupling catalysis

Stability : Metal complexes exhibit enhanced stability in aprotic solvents, enabling catalytic reuse .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine serves as a crucial building block in organic synthesis, particularly in the development of more complex molecular architectures. Its pyrazole moiety is particularly significant in synthesizing derivatives with enhanced biological activities.

Synthesis Routes
The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Achieved through cyclization reactions involving hydrazines and carbonyl compounds.
  • Nucleophilic Substitution: Introducing benzyl groups via nucleophilic substitution reactions.
  • Amine Linkage Formation: This can be accomplished through reductive amination techniques.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that compounds containing the pyrazole ring exhibit notable antimicrobial and anticancer activities. For instance, studies have shown that derivatives of benzyl-pyrazole compounds can inhibit the growth of various bacterial strains and cancer cell lines:

CompoundActivity TypeTarget Organisms/CellsReference
This compoundAntimicrobialEscherichia coli, Staphylococcus aureus
This compoundAnticancerVarious cancer cell lines

Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors, modulating their activity effectively. The presence of dual benzyl groups may enhance cellular permeability, facilitating better bioavailability.

Medical Research

Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its unique structure allows for modifications that could lead to the development of new drug candidates targeting specific pathways involved in disease progression.

Case Studies
Several studies have been conducted to assess the efficacy of pyrazole derivatives as potential drug candidates. For example:

  • A study demonstrated that certain pyrazole derivatives showed promise as reversible P2Y12 antagonists, which are relevant in cardiovascular disease treatment .

Industrial Applications

Material Science
In addition to its biological applications, this compound is being investigated for use in material science. Its unique chemical properties make it suitable for developing polymers and coatings with specific characteristics.

ApplicationDescription
Polymer DevelopmentUtilized in creating polymers with enhanced mechanical properties
CoatingsUsed in formulating coatings that provide improved durability and resistance

Mechanism of Action

The mechanism of action of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzylamine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Benzylamines

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
  • Structure : A pyrazole ring (3,5-dimethyl, 1-benzyl-substituted) linked to a benzamide group.
  • Activity : Exhibits antiproliferative activity via mTORC1 inhibition and autophagy modulation. Synthesis involves alkylation of pyrazole precursors and amide coupling .
  • Key Difference : The target compound lacks the benzamide moiety, which is critical for mTORC1 binding in this analog.
[4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]amine Derivatives
  • Structure : Pyrazole substituted at the 4-position on the benzyl group.
  • Activity : Used in kinase inhibitors (e.g., imidazopyridine-linked pyrimidines) targeting cancer pathways. The 4-pyrazolyl substitution enhances steric compatibility with hydrophobic kinase pockets .
  • Key Difference : The 3-pyrazolyl substitution in the target compound may alter binding affinity due to positional isomerism.

Heterocyclic Amines with Aromatic Backbones

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyrazole substituted with pyridinyl and cyclopropylamine groups.
  • Synthesis : Copper-catalyzed coupling with cesium carbonate, yielding 17.9% efficiency .
[4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine
  • Structure : Triazole core linked to pyridine and aniline.
  • Key Difference : Replacement of pyrazole with triazole alters electronic properties and metabolic stability.

Deuterated and Isotopic Analogs

Benzyl-d₇-alcohol and Benzyl-α,α-d₂-alcohol
  • Structure : Deuterated benzyl alcohols.
  • Application : Used in metabolic studies and NMR spectroscopy. Isotopic labeling is absent in the target compound but could aid in pharmacokinetic profiling .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine C₁₈H₁₈N₃ 3-pyrazolyl, benzylamine N/A (Structural analog studies)
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide C₂₀H₂₀N₃O 4-pyrazolyl, benzamide Antiproliferative (mTORC1)
[4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]amine derivative C₁₈H₁₇N₅O 4-pyrazolyl, imidazopyridine Kinase inhibition
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyridinyl, cyclopropylamine N/A (Synthetic intermediate)

Research Findings and Implications

  • Positional Isomerism : Pyrazole substitution at the 3- vs. 4-position (e.g., vs. ) significantly impacts biological target engagement. The 4-position is preferred in kinase inhibitors due to better hydrophobic interactions.
  • Functional Group Trade-offs : Benzamide groups () enhance target affinity but reduce metabolic stability compared to simpler amines.
  • Synthetic Challenges : Low yields in copper-catalyzed reactions () suggest room for optimization in preparing pyrazole-amine derivatives.

Biological Activity

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, a compound characterized by a benzylamine moiety linked to a pyrazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3, with a CAS number of 179056-67-8. The unique substitution pattern of the pyrazole ring contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can modulate the activity of these targets, while the benzylamine moiety enhances binding affinity and specificity. The exact pathways vary depending on the biological system under investigation.

Anticancer Properties

Research indicates that compounds containing pyrazole structures exhibit significant anticancer activities. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induce apoptosis and enhance caspase activity, confirming their potential as anticancer agents .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (μM)Mechanism
7dMDA-MB-23110.0Apoptosis induction
10cHepG27.4Cell cycle arrest
1aBRAF mutant melanoma1.6Inhibition of BRAF activity

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For example, compounds in this class have been tested against E. coli, Staphylococcus aureus, and Aspergillus niger, demonstrating promising antimicrobial effects .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4bE. coli40 µg/mL
3kAspergillus niger30 µg/mL
39cStaphylococcus aureus25 µg/mL

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Anticancer Study : A series of pyrazole-based compounds were synthesized and evaluated for their antiproliferative effects on breast cancer cells. The study identified several candidates with low micromolar IC50 values, indicating strong anticancer potential .
  • Antimicrobial Evaluation : Research on benzimidazole-pyrazole hybrids demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of pyrazole derivatives in combating infections .
  • Inhibition of Enzymatic Activity : The compound has been studied as a potential inhibitor of monoamine oxidase (MAO), with some derivatives showing high selectivity for MAO-B isoform inhibition, which is relevant for treating neurological disorders .

Q & A

Q. What are the established synthetic methodologies for Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting aryl-substituted nitriles (e.g., 3-aryl-2-(aminomethylen)-propannitrile derivatives) with hydrazine salts in lower alcohols (C1–C3) under controlled conditions, as outlined in German Patent DE4333659 . Alternative routes include coupling benzylamine derivatives with 4-(1-methyl-1H-pyrazol-3-yl)benzyl halides using bases like cesium carbonate and copper(I) catalysts to facilitate Ullmann-type couplings, as demonstrated in related pyrazole-amine syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

  • Spectral data : 1^1H NMR and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., shifts for benzyl, pyrazole, and methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • X-ray crystallography : For unambiguous structural confirmation, especially when resolving ambiguities in spectral data .

Q. How can researchers ensure purity during synthesis?

Purification often involves liquid-liquid extraction (e.g., dichloromethane/water systems) followed by column chromatography with gradients of ethyl acetate/hexane. Recrystallization from solvents like isopropyl alcohol or ethanol is used to isolate high-purity solids .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Low yields may arise from inefficient catalysis or side reactions. Strategies include:

  • Catalyst optimization : Testing copper(I) bromide with ligands (e.g., 1,10-phenanthroline) to enhance reactivity in Ullmann couplings .
  • Temperature control : Maintaining reaction temperatures between 35–50°C to balance reaction rate and byproduct formation .
  • Solvent screening : Polar aprotic solvents like DMSO or DMF may improve solubility of intermediates .

Q. How should discrepancies in NMR data be resolved during structure elucidation?

Spectral contradictions (e.g., unexpected splitting or missing peaks) can arise from dynamic effects or impurities. Solutions include:

  • Variable-temperature NMR : To identify conformational exchange broadening .
  • X-ray validation : Definitive structural assignment via crystallography, as demonstrated in pyrazole derivatives with similar substitution patterns .
  • 2D NMR (COSY, HSQC) : To correlate proton and carbon signals and confirm connectivity .

Q. What strategies are effective for designing bioactive analogs of this compound?

Rational analog design focuses on:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., halogens) or bulky substituents on the benzyl or pyrazole rings to modulate steric and electronic properties .
  • Pharmacophore retention : Maintaining the benzyl-amine core while modifying peripheral groups (e.g., replacing methyl with trifluoromethyl) to enhance binding affinity .
  • Biological screening : Prioritizing analogs for in vitro assays (e.g., antibacterial, anti-inflammatory) based on structural similarities to active pyrazole derivatives .

Q. How can computational methods support research on this compound?

  • Density Functional Theory (DFT) : To predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity or spectroscopic data .
  • Molecular docking : Simulating interactions with target proteins (e.g., kinases or GPCRs) to guide analog design .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in biological activity across studies?

  • Standardized assays : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and controls to minimize variability .
  • Metabolic stability testing : Evaluate compound stability in physiological buffers to rule out degradation as a cause of activity loss .
  • Batch-to-batch purity analysis : Use HPLC-MS to confirm compound integrity before biological testing .

Q. What steps mitigate challenges in crystallizing this compound?

  • Solvent vapor diffusion : Use slow evaporation of ethanol/water mixtures to grow high-quality crystals .
  • Seeding techniques : Introduce microcrystals from prior batches to induce nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.